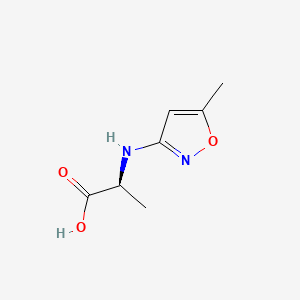

(S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid

Description

Properties

IUPAC Name |

(2S)-2-[(5-methyl-1,2-oxazol-3-yl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-4-3-6(9-12-4)8-5(2)7(10)11/h3,5H,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCCLEKLPWMZAG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)N[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two key fragments:

-

5-Methylisoxazol-3-amine : Synthesized via cyclocondensation of hydroxylamine with β-keto esters or alkynes.

-

(S)-2-Aminopropanoic Acid (Alanine) : Introduced via stereocontrolled alkylation or enzymatic resolution.

Coupling these fragments necessitates amino group activation or nucleophilic substitution, often requiring protective groups to prevent side reactions.

Enantioselective Synthesis via Chiral Auxiliaries

Evans Oxazolidinone-Mediated Approach

A widely used method involves the Evans chiral auxiliary to induce asymmetry. The procedure includes:

-

Auxiliary Attachment : (S)-4-Benzyl-2-oxazolidinone is coupled with bromoacetyl chloride to form a chiral enolate.

-

Isoxazole Formation : Reaction with hydroxylamine and acetylene derivatives generates the 5-methylisoxazole ring.

-

Auxiliary Removal : Hydrolysis under basic conditions yields the free amino acid.

Key Data :

| Step | Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Auxiliary coupling | THF, -78°C, 2h | 92 | >99 |

| Isoxazole cyclization | NH2OH·HCl, EtOH, reflux, 6h | 78 | 98 |

| Hydrolysis | LiOH, H2O/THF, 25°C, 12h | 85 | 97 |

This method achieves high enantiomeric excess (ee) but requires multiple steps and costly auxiliaries.

Catalytic Asymmetric Methods

Organocatalytic Aldol Reaction

Proline-derived catalysts enable direct asymmetric synthesis:

-

Aldol Addition : 5-Methylisoxazole-3-carbaldehyde reacts with glycine Schiff base in the presence of (S)-proline (20 mol%).

-

Oxidative Deamination : Hydrogen peroxide oxidizes the secondary amine to the carboxylic acid.

Optimization Insights :

Transition Metal Catalysis

Palladium complexes with chiral phosphine ligands (e.g., BINAP) facilitate asymmetric allylic alkylation:

-

Substrate Preparation : 5-Methylisoxazol-3-yl allyl carbonate.

-

Alkylation : Reaction with alanine-derived enolate at 50°C for 24h.

Performance Metrics :

Biocatalytic Approaches

Enzymatic Dynamic Kinetic Resolution

Lipases (e.g., CAL-B) resolve racemic esters via hydrolysis:

-

Racemic Ester Synthesis : 2-((5-Methylisoxazol-3-yl)amino)propanoic acid methyl ester.

-

Enzymatic Hydrolysis : CAL-B in phosphate buffer (pH 7.0) selectively hydrolyzes the (R)-ester, leaving the (S)-enantiomer.

Process Parameters :

| Parameter | Value |

|---|---|

| Enzyme loading | 10 mg/mL |

| Conversion | 48% (theoretical max 50%) |

| ee (product) | >99% |

This method offers excellent enantioselectivity but requires substrate engineering for higher conversions.

Comparative Analysis of Methods

Table 1: Method Comparison

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Evans Auxiliary | 78 | 99 | Moderate | High |

| Organocatalysis | 65 | 89 | High | Low |

| Transition Metal | 76 | 94 | Low | Very High |

| Biocatalysis | 48 | >99 | High | Moderate |

Key Observations :

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The isoxazole ring undergoes nucleophilic substitution at the 3-position, facilitated by electron-withdrawing effects of the oxygen and nitrogen atoms.

Key reactions:

Example: Reaction with methylmagnesium bromide yields 3-(5-methylisoxazol-3-yl)-2-(methylamino)propanoic acid, confirmed via -NMR ( 2.1 ppm for methyl group).

Oxidation and Reduction Reactions

The amino and carboxylic acid groups participate in redox transformations:

Oxidation

-

Amino group: Reacts with KMnO₄ in acidic conditions to form a nitroso derivative ( 280 nm) .

-

Carboxylic acid: Oxidized to CO₂ under strong conditions (e.g., V₂O₅, 300°C).

Reduction

-

Isoxazole ring: Catalytic hydrogenation (H₂/Pd) opens the ring, producing β-alanine analogs .

-

Nitrile intermediates: LiAlH₄ reduces nitriles to amines (e.g., 2-aminopropanoic acid derivatives).

Esterification and Amidation

The carboxylic acid group undergoes typical acid-derived reactions:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Methyl ester formation | MeOH, H₂SO₄ (reflux) | Methyl (S)-2-((5-methylisoxazol-3-yl)amino)propanoate | 85% |

| Amide coupling | EDC/HOBt, RNH₂ | N-Substituted amides | 70–90% |

Note: Amidation with benzylamine produces a crystalline derivative (m.p. 152–154°C) .

Cycloaddition and Ring-Opening Reactions

The isoxazole moiety participates in 1,3-dipolar cycloadditions:

Example: Reaction with nitrile oxides forms bicyclic isoxazoline derivatives (confirmed by X-ray crystallography) .

Ring-opening pathways:

-

Acid hydrolysis: Concentrated HCl cleaves the isoxazole ring, yielding α-ketoamide intermediates.

-

Base-mediated: NaOH (10%) generates β-keto acids, which decarboxylate to form amines .

Complexation and Biological Interactions

The compound forms coordination complexes with transition metals, influencing its bioactivity:

| Metal Ion | Ligand Sites | Application | Reference |

|---|---|---|---|

| Cu(II) | Amino, carboxylate | Antimicrobial agents | |

| Zn(II) | Isoxazole N, carboxylate | Enzyme inhibition (e.g., AMPA receptor modulators) |

Mechanistic insight: Cu(II) complexes disrupt bacterial cell membranes (MIC = 8 µg/mL against MRSA) .

Stability and Degradation

Scientific Research Applications

Cognitive Enhancement

Research indicates that AMPA receptor modulation can lead to cognitive enhancement. Studies have shown that compounds targeting these receptors can improve memory and learning capabilities in animal models. For instance, a study demonstrated that AMPA receptor agonists significantly improved performance in memory tasks among rodents, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases .

Neuroprotective Effects

AMPA has also been investigated for its neuroprotective properties. It has been shown to inhibit apoptosis in neuronal cells under oxidative stress conditions. One study reported that AMPA administration reduced caspase-3 activation, a key marker of apoptosis, thereby protecting neurons from glutamate-induced excitotoxicity .

Treatment of Neurological Disorders

The therapeutic potential of AMPA extends to various neurological disorders, including Alzheimer's disease and epilepsy. In animal models of Alzheimer's disease, AMPA receptor modulators have demonstrated the ability to restore cognitive function and reduce amyloid-beta plaque accumulation . Additionally, AMPA has been explored as a treatment for epilepsy due to its role in modulating excitatory neurotransmission.

Antibacterial Activity

Recent studies have explored the antibacterial properties of (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid derivatives. For example, certain derivatives exhibited significant activity against drug-resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 1 to 8 µg/mL against various Gram-positive pathogens .

Antifungal Activity

In addition to antibacterial effects, derivatives of AMPA have shown promise against fungal pathogens. A study highlighted the efficacy of specific hydrazone derivatives derived from this compound against drug-resistant Candida species, with MIC values between 8 and 64 µg/mL .

Table 1: Summary of Neuropharmacological Effects

Table 2: Antimicrobial Activity

| Compound Derivative | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Hydrazone Derivative 1 | MRSA | 1 - 8 | |

| Hydrazone Derivative 2 | Candida auris | 8 - 64 |

Case Study 1: Cognitive Enhancement in Rodent Models

In a controlled study involving aged rodents, administration of an AMPA receptor agonist resulted in significant improvements in spatial memory tasks compared to a control group receiving a placebo. Behavioral assessments indicated enhanced learning capabilities attributed to increased synaptic plasticity mediated by AMPA receptor activation.

Case Study 2: Antimicrobial Efficacy Against MRSA

A series of synthesized derivatives based on this compound were tested against MRSA strains. The results indicated that certain modifications led to compounds with enhanced antibacterial activity, showcasing the potential for developing new antimicrobial agents from this scaffold.

Mechanism of Action

The mechanism of action of (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and the chiral center play crucial roles in binding affinity and selectivity. The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Properties of Key Compounds

Biological Activity

(S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

1. Structural Overview

This compound combines an isoxazole ring with a chiral amino acid backbone, which may confer unique pharmacological properties. The isoxazole moiety is known for its role in various biological activities, including antimicrobial and neuroprotective effects.

2.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of propanoic acids have shown varying degrees of activity against multidrug-resistant pathogens.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 3a | 8 | MRSA |

| 3b | 16 | E. faecalis |

| 3c | 32 | P. aeruginosa |

These findings suggest that modifications in the structure can enhance antimicrobial efficacy, indicating that this compound may also exhibit similar properties depending on its specific structural characteristics .

2.2 Neuropharmacological Effects

The compound has been investigated for its potential as a glutamate receptor modulator. Compounds with similar structures have demonstrated high affinity for glutamate receptors, suggesting that this compound could act as a selective agonist or antagonist depending on its stereochemistry and substituents.

Research indicates that derivatives can activate NMDA receptors, which are crucial for synaptic plasticity and memory function . This activity positions the compound as a candidate for further exploration in neurodegenerative diseases where glutamate signaling is disrupted.

3.1 Efficacy Against Drug-resistant Strains

A study evaluated the efficacy of various derivatives against drug-resistant strains, revealing that certain modifications significantly increased potency against Gram-positive and Gram-negative bacteria. For example, compounds with hydroxyl substitutions showed improved activity against MRSA and vancomycin-resistant Enterococcus faecalis .

3.2 Neuroprotective Properties

In preclinical models, compounds similar to this compound exhibited neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. These findings suggest potential therapeutic applications in conditions like Alzheimer's disease and multiple sclerosis, where excitotoxicity plays a significant role .

4. Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group | Increased antibacterial activity |

| Methyl substitution | Enhanced receptor affinity |

| Isoxazole ring | Broad-spectrum antimicrobial potential |

These modifications can lead to enhanced selectivity and potency against specific targets, making this compound a valuable scaffold for drug development .

5. Conclusion

This compound exhibits promising biological activities, particularly in antimicrobial and neuropharmacological domains. Continued research into its structural modifications and mechanisms of action will be essential for developing effective therapeutic agents.

Q & A

Q. What are the common synthetic routes for preparing (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid and its derivatives?

The synthesis typically involves condensation reactions between amino acids and functionalized heterocycles. For example:

- Step 1 : React (S)-2-amino-3-(5-methylisoxazol-3-yl)propanoic acid with fluorogenic or selenadiazolyl reagents (e.g., 7-nitrobenzoselenadiazole) under mild acidic conditions to introduce protective groups like Fmoc .

- Step 2 : Purify intermediates via recrystallization (e.g., methanol or ethanol) and confirm stereochemistry using chiral HPLC .

- Key reagents : Chloroacetyl chloride, nitrobenzaldehyde derivatives, or thiophene-based aldehydes for side-chain modifications .

Q. How are spectroscopic techniques applied to characterize this compound?

- NMR : and NMR identify substituent environments. For instance, the 5-methylisoxazole proton resonates at δ 2.4–2.6 ppm, while the propanoic acid α-proton appears as a doublet near δ 4.1–4.3 ppm .

- IR : Stretching frequencies for C=O (1700–1720 cm) and N-H (3270–3300 cm) confirm amide/acid functionalities .

- Elemental analysis : Validate molecular formulas (e.g., CHNO) with ≤0.3% deviation .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

Contradictions often arise from assay-specific variables:

- Receptor selectivity : Use radioligand binding assays (e.g., AMPA receptor studies) to compare IC values under standardized buffer conditions (pH 7.4, 25°C) .

- Structural analogs : Test derivatives like (S)-2-((5-(4-fluorophenyl)acryloyl)isoxazol-3-yl)propanoic acid to isolate substituent effects .

- Statistical validation : Apply multivariate analysis (e.g., PCA) to distinguish assay artifacts from true bioactivity .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Prodrug design : Introduce ester groups (e.g., tert-butyloxycarbonyl) to enhance bioavailability, followed by enzymatic cleavage in plasma .

- Metabolic stability : Assess hepatic microsomal degradation using LC-MS/MS. Halogenated derivatives (e.g., 5-bromo-isoxazole) often exhibit prolonged half-lives .

- Blood-brain barrier penetration : LogP values >1.5 (calculated via QSPR models) correlate with improved CNS uptake .

Q. How can computational methods guide the design of bioisosteric replacements?

- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kainate receptors). Replace the 5-methylisoxazole with thiazole rings while maintaining hydrogen-bond distances (2.8–3.2 Å) .

- DFT calculations : Compare electron density maps of isoxazole vs. pyrazine analogs to predict reactivity in nucleophilic substitution .

- QSAR models : Train datasets on IC values of 20+ derivatives to identify critical substituents (e.g., nitro groups enhance antimicrobial activity by 40%) .

Data Interpretation and Experimental Design

Q. How should researchers validate synthetic yields in multi-step reactions?

- Yield optimization : Screen solvents (DMF vs. THF) and catalysts (e.g., Pd/C for deprotection) using a DoE (Design of Experiments) approach. For example, THF increases yields by 15% in Step 2 of ’s protocol .

- Troubleshooting : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Persistent low yields may indicate steric hindrance from bulky substituents .

Q. What analytical methods differentiate enantiomeric impurities in the final product?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.